Methyl 2-cyanohept-6-ynoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138769-98-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 2-cyanohept-6-ynoate |
InChI |
InChI=1S/C9H11NO2/c1-3-4-5-6-8(7-10)9(11)12-2/h1,8H,4-6H2,2H3 |
InChI Key |
CWPOFZXDPPWLEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCC#C)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Cyanohept 6 Ynoate and Its Analogues
Established Synthetic Pathways to Methyl 2-cyanohept-6-ynoate and Related Compounds
Established synthetic routes to this compound and its analogues focus on the sequential or convergent introduction of the key functional groups—cyano and alkynoate—and the construction of the seven-carbon backbone.
Strategies for Introducing Cyano and Alkynoate Functionalities
The introduction of the cyano and alkynoate moieties is a critical aspect of the synthesis. These functionalities can be incorporated through various well-established organic reactions.
Nucleophilic cyanation is a common method for the introduction of the cyano group. This typically involves the reaction of a nucleophilic cyanide source with a suitable electrophilic substrate. In the context of synthesizing this compound, a plausible approach is the nucleophilic substitution of an α-halo ester precursor, such as Methyl 2-bromohept-6-ynoate. This reaction, typically following an SN2 mechanism, involves the displacement of a halide with a cyanide ion. nih.gov
A variety of cyanide sources can be employed, each with its own advantages and disadvantages in terms of reactivity, toxicity, and solubility. Common nucleophilic cyanating agents include sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN). The choice of reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Table 1: Comparison of Common Nucleophilic Cyanide Sources
| Cyanide Source | Formula | Key Characteristics |
|---|---|---|
| Sodium Cyanide | NaCN | Highly toxic, inexpensive, and effective for SN2 reactions with alkyl halides. |
| Potassium Cyanide | KCN | Similar in reactivity and toxicity to NaCN. |
| Trimethylsilyl Cyanide | TMSCN | Less toxic than alkali metal cyanides and useful for the cyanation of carbonyls and imines. |
The synthesis of the alkynoate ester functionality can be achieved through several methods. One common approach is the palladium-catalyzed oxidative carbonylation of a terminal alkyne. In a hypothetical synthesis of this compound, this would involve the reaction of a suitable terminal alkyne with carbon monoxide and methanol in the presence of a palladium catalyst. nih.govrsc.org
Another established method is the reaction of a metal acetylide, such as a lithium or copper acetylide, with an electrophilic carbonyl compound like methyl chloroformate. This approach allows for the direct formation of the alkynoate ester. acs.org Additionally, the direct cyanation of terminal alkynes using reagents like cyanogen iodide in the presence of a copper catalyst has been reported, offering a potential route to alkynyl cyanides which could then be further elaborated. acs.orgacs.org
Table 2: Selected Methods for the Synthesis of Alkynoate Esters
| Method | Key Reagents | Description |
|---|---|---|
| Palladium-Catalyzed Carbonylation | Terminal alkyne, CO, alcohol, Pd catalyst | An efficient method for the direct conversion of terminal alkynes to alkynoate esters. nih.govrsc.org |
| Metal Acetylide Acylation | Metal acetylide (e.g., lithium acetylide), acyl halide (e.g., methyl chloroformate) | A stoichiometric reaction involving the nucleophilic attack of an acetylide on an acyl halide. acs.org |
| Copper-Catalyzed Cyanation | Terminal alkyne, cyanogen iodide, Cu catalyst | A method to produce alkynyl cyanides, which are precursors to some alkynoate derivatives. acs.orgacs.orgresearchgate.net |
Formation of the Hepten-6-ynoate Carbon Skeleton
The construction of the seven-carbon skeleton of this compound is a key strategic consideration. A plausible and efficient approach involves the alkylation of a C2 building block already containing the cyano and ester functionalities with a C5 fragment bearing the terminal alkyne. Specifically, the reaction of methyl cyanoacetate (B8463686) with a 5-halopentyne, such as 5-bromo-1-pentyne, in the presence of a base like sodium methoxide (B1231860), can be envisioned. This method allows for the direct formation of the desired carbon backbone with the required functional groups in place. The dialkylation of methyl cyanoacetate is a well-documented transformation in organic synthesis. researchgate.netrsc.org
Advanced and Emerging Synthetic Transformations
In addition to established methods, advanced synthetic transformations, particularly those involving radical chemistry, offer novel and potentially more efficient routes to cyano-alkynoate compounds.
Radical Chemistry Approaches in Cyano-Alkynoate Synthesis
Radical chemistry provides alternative pathways for the introduction of the cyano group and the formation of carbon-carbon bonds. These methods often proceed under mild conditions and can exhibit unique selectivity compared to traditional ionic reactions.
Recent advancements have demonstrated the utility of photoredox catalysis in combination with copper catalysis for the enantioselective cyanation of various substrates using redox-active esters as radical precursors. researchgate.netsemanticscholar.org Such approaches could potentially be adapted for the α-cyanation of a suitable ester precursor to introduce the cyano group in the synthesis of this compound.
Furthermore, radical-mediated cyanation of terminal alkynes has been achieved using reagents like azobisisobutyronitrile (AIBN) as a less toxic cyanide source in the presence of a copper catalyst. rsc.orgresearchgate.net This offers a direct method to form an alkynyl cyanide, which could be a key intermediate. The site-selective α-aryloxyalkyl radical cyanation of ethers has also been reported, showcasing the potential of radical reactions for targeted C-H functionalization. nih.govacs.org These emerging radical-based methodologies hold promise for the development of more sustainable and efficient syntheses of complex molecules like this compound.
Table 3: Overview of Radical Cyanation Approaches
| Method | Key Features | Potential Application |
|---|---|---|
| Photoredox/Copper Dual Catalysis | Enantioselective cyanation using redox-active esters. researchgate.netsemanticscholar.org | Asymmetric synthesis of α-cyano esters. |
| Copper-Catalyzed Radical Cyanation | Uses less toxic cyanide sources like AIBN for the cyanation of terminal alkynes. rsc.orgresearchgate.net | Direct formation of alkynyl cyanides from terminal alkynes. |
| Radical C-H Cyanation | Site-selective functionalization of C-H bonds. nih.govacs.org | Late-stage introduction of the cyano group. |
Organometallic Catalysis for Carbon-Carbon Bond Formation
Organometallic catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon bonds. Palladium and copper catalysts are particularly versatile in this regard.
Palladium catalysis is a powerful tool for the synthesis of complex molecules, and intramolecular additions to alkynes represent a significant class of these transformations. organic-chemistry.orgnih.gov These reactions can be used to construct a variety of carbocyclic and heterocyclic systems. In the context of cyano-functionalized alkynes, palladium catalysts can facilitate the intramolecular addition of a nucleophile to the alkyne, leading to the formation of a new ring.
For instance, palladium-catalyzed intramolecular cyanoesterification of alkynes has been developed to produce butenolides. nih.gov This reaction involves the activation of a C-CN bond by a palladium(0) catalyst, followed by intramolecular insertion of the alkyne. Similarly, palladium-catalyzed intramolecular cyanoamidation of alkynyl cyanoformamides has been used to prepare α-alkylidene lactams. nih.gov These reactions typically proceed in an exo mode of cyclization.
While these examples lead to cyclic products, the underlying principles of palladium-catalyzed activation of cyano-containing substrates and their reaction with alkynes could be adapted for the synthesis of linear molecules like this compound through intermolecular variants or by designing substrates that favor intermolecular reactions over cyclization.
| Catalyst | Substrate | Product | Key Features | Reference |
| Pd(PPh₃)₄ | Cyanoformate ester of an alkynol | Butenolide | C-CN activation, intramolecular cyanoesterification | nih.gov |
| Pd₂(dba)₃ | Alkynyl cyanoformamide | α-Alkylidene lactam | 5-exo cyclization | nih.gov |
| Pd(OAc)₂/P(t-Bu)₃ | Alkyne-tethered malononitrile | Multifunctionalized nitrile | Asymmetric desymmetric cyclization | dicp.ac.cn |
Copper catalysis has emerged as a cost-effective and efficient alternative to palladium catalysis for a range of organic transformations. Copper-catalyzed cascade reactions, in particular, allow for the rapid construction of molecular complexity from simple starting materials. nih.govrsc.org
In the context of synthesizing functionalized alkynes, copper catalysts can promote the addition of various functionalities across the carbon-carbon triple bond. For example, a copper-catalyzed vicinal cyanophosphorylation of alkynes has been reported, which introduces both a cyano and a phosphinoyl group across the alkyne. nih.gov This reaction is proposed to proceed through a phosphinoyl radical-initiated pathway.
Furthermore, copper-catalyzed cascade reactions involving alkynoates have been developed for the synthesis of coumarins. rsc.org These reactions demonstrate the ability of copper to initiate a cascade of bond-forming events, including radical addition and cyclization. While these specific examples may not directly yield this compound, they highlight the potential of copper catalysis in the functionalization of alkynes and the formation of ester-containing molecules. A carefully designed copper-catalyzed conjugate addition of a cyanide source to a suitable hept-6-ynoate precursor could be a plausible synthetic route.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective synthetic methods is crucial for accessing chiral molecules with defined three-dimensional structures. This is particularly important in the synthesis of biologically active compounds.
Asymmetric nucleophilic substitution reactions are a fundamental tool for the construction of stereogenic centers. In the synthesis of α-cyano esters, this can be achieved by the stereoselective introduction of the cyano group or by the stereoselective formation of the carbon backbone.
While direct methods for the stereoselective synthesis of this compound are not well-documented, general strategies for the asymmetric synthesis of α-cyano esters can be considered. For example, the reductive cyanation of tertiary alkyl bromides has been used to create α-cyano ketones, esters, and carboxamides with a nitrile-bearing all-carbon quaternary center. organic-chemistry.org Although this example creates a quaternary center, the principle of stereoselective cyanation is relevant.
Another approach involves the stereoselective reductive coupling of alkynes and crotononitrile, which has been used to synthesize enantioenriched homoallylic nitriles bearing a stereodefined trisubstituted alkene. acs.org This method demonstrates the possibility of controlling the stereochemistry at a carbon atom β to the cyano group. For the synthesis of chiral derivatives of this compound, one could envision an asymmetric nucleophilic substitution on a chiral precursor, such as a 6-halo-hept-2-ynoate, or the development of a catalytic asymmetric method for the introduction of the cyano group.
| Methodology | Substrate Type | Key Feature | Stereochemical Outcome | Reference |
| Reductive Cyanation | Tertiary alkyl bromides | Electrophilic cyanating reagent | Formation of quaternary stereocenter | organic-chemistry.org |
| Reductive Coupling | Alkynes and crotononitrile | Organophotoredox/cobalt dual catalysis | High enantioselectivity (up to 98% ee) | acs.org |
| Strecker Reaction | - | TMSCN as cyano source | Formation of α-cyano center | rsc.org |
Chiral Catalyst Applications in Alkynoate Synthesis
The synthesis of specific enantiomers of alkynoates and related chiral molecules is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. Chiral catalysts are instrumental in this field, as they can guide chemical reactions to favor the formation of one enantiomer over its mirror image, a process known as asymmetric catalysis. These catalysts function by creating a chiral environment that influences the stereochemical outcome of the reaction, leading to products with high enantioselectivity. This approach is crucial in pharmaceutical development, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful.
The application of chiral catalysts in the synthesis of molecules containing alkyne functionalities has seen significant advancements. Various combinations of chiral ligands and transition metals have been explored to catalyze the enantioselective alkynylation of aldehydes and ketones, which are key steps in forming chiral precursors to alkynoates. researchgate.net
One notable example is the use of copper bis(oxazoline) catalysts in the highly enantioselective alkynylation of quinolones. nih.gov This method has been shown to produce dihydroquinoline products with up to 96% enantiomeric excess (ee). nih.gov The synthetic utility of this approach is demonstrated by the transformation of the resulting enantioenriched 2-alkynylated dihydroquinolines into a variety of biologically significant chiral compounds. nih.gov The protocol is robust, featuring low catalyst loading and a broad substrate scope. nih.gov
Another important class of catalysts for asymmetric alkynylation is based on zinc. For instance, the enantioselective alkynylation of ketones has been achieved using Zn(salen) complexes as catalysts. researchgate.net Furthermore, catalytic asymmetric alkynylzinc addition to aldehydes is a well-established method for producing a variety of chiral propargylic alcohols with high enantioselectivity. researchgate.net Research has also explored the use of titanium-based catalysts, such as Ti(O-i-Pr)4, in conjunction with chiral biphenyldiol ligands for the addition of alkynes to aldehydes. researchgate.net
The table below summarizes selected applications of chiral catalysts in the synthesis of chiral alkyne-containing molecules, highlighting the catalyst systems and the achieved enantioselectivity.
| Catalyst System | Substrate Type | Product Type | Max. Enantiomeric Excess (ee) | Reference |
| Copper bis(oxazoline) | Quinolones | 2-Alkynylated dihydroquinolines | 96% | nih.gov |
| Zn(salen) complexes | Ketones | Propargylic alcohols | 81% | researchgate.net |
| (S)-L5 Ligand / ZnMe2 | Aldehydes | Propargylic alcohols | 93% | researchgate.net |
| Chiral Thiourea | 4-Alkenyl coumarins | Photoadducts | 96% | nih.gov |
These examples underscore the power of chiral catalysis in controlling the stereochemistry of alkynylation reactions, providing efficient routes to enantiomerically enriched building blocks for more complex molecules.
Multi-Component Reactions and One-Pot Strategies
The synthesis of alkynoates and their precursors can benefit significantly from MCRs and one-pot approaches. These strategies are particularly advantageous as they can streamline the construction of complex molecules that would otherwise require multiple, sequential steps. frontiersin.org
A prominent example of an MCR involving alkynes is the A³ coupling reaction, which involves an amine, an aldehyde, and a terminal alkyne to produce propargylamines. acs.org This reaction can be part of a one-pot, two-step synthesis of more complex molecules. For instance, a multifunctional catalytic system composed of ruthenium nanoparticles and copper N-heterocyclic carbene complexes on a silica support has been used for the one-pot synthesis of allylamines and alkylamines. acs.org In this system, the copper complex catalyzes the initial A³ coupling to form a propargylamine, which is then selectively hydrogenated by the ruthenium nanoparticles in the same vessel. acs.org
Palladium-catalyzed reactions also offer effective one-pot strategies for the synthesis of alkyne derivatives. A method has been developed for the synthesis of alkynylphosphonates from 1,1-dibromo-1-alkenes in a one-pot process. nih.gov This transformation is generally catalyzed by a system of Pd(OAc)₂, dppf, and an H-phosphonate in the presence of propylene oxide and DMF at 80°C. nih.gov This reaction is tolerant of a range of functional groups on both coupling partners. nih.gov
The table below presents examples of multi-component and one-pot reactions used in the synthesis of alkyne-containing compounds.
| Reaction Type | Reactants | Catalyst System | Product Type | Key Features | Reference |
| A³ Coupling / Hydrogenation | Amine, Formaldehyde, Terminal Alkyne | Ru@SiO₂-[Cu-NHC] | Allylamines / Alkylamines | One-pot, two-step synthesis with a bifunctional catalyst. | acs.org |
| Alkynylphosphonate Synthesis | 1,1-Dibromo-1-alkene, H-phosphonate | Pd(OAc)₂, dppf | Alkynylphosphonates | One-pot palladium-catalyzed coupling. | nih.gov |
These methodologies demonstrate the strategic advantages of MCRs and one-pot syntheses in modern organic chemistry. nih.gov By combining multiple transformations in a single reaction vessel, these approaches offer a more sustainable and efficient route to complex molecules like the analogues of this compound. nih.govyoutube.com
Reaction Mechanisms and Chemical Reactivity of Methyl 2 Cyanohept 6 Ynoate
Reactivity Profiling of the Cyano Functional Group
The cyano (or nitrile) group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo several types of reactions. Its reactivity is characterized by the electrophilicity of the carbon atom, making it susceptible to attack by nucleophiles.
The polarized nature of the carbon-nitrogen triple bond in the cyano group renders the carbon atom electrophilic and thus a target for nucleophiles. This interaction leads to the formation of an intermediate imine anion, which can then be further protonated or react to form a variety of products.
One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon for attack by water. In basic media, the hydroxide (B78521) ion directly attacks the nitrile carbon.
Nitriles can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. Subsequent workup with water yields the primary amine.
The addition of organometallic reagents, such as Grignard reagents, to the nitrile group provides a pathway to ketones. The carbanion from the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion which, upon hydrolysis, is converted to a ketone.
Below is a table summarizing these nucleophilic addition reactions.
| Nucleophile | Reagents | Intermediate | Final Product |
| Water (Hydrolysis) | H₃O⁺ or OH⁻, H₂O | Amide | Carboxylic Acid |
| Hydride (Reduction) | 1. LiAlH₄, 2. H₂O | Imine anion | Primary Amine |
| Organometallic | 1. R-MgX, 2. H₃O⁺ | Imine anion | Ketone |
Beyond simple nucleophilic additions, the cyano group can be activated to participate in more complex transformations. The versatility of the cyano group allows for its conversion into various other functionalities, making it a valuable synthetic handle. beilstein-journals.org
For instance, the cyano group can be a precursor for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org While specific examples for Methyl 2-cyanohept-6-ynoate are not documented, analogous α-cyano esters can participate in cyclization reactions under appropriate conditions.
The cyano group can also influence the reactivity of the adjacent α-carbon. The electron-withdrawing nature of the nitrile can stabilize a carbanion at this position, allowing for alkylation or other C-C bond-forming reactions.
Chemical Transformations of the Alkynoate Moiety
The terminal alkyne of this compound is another site of significant reactivity. The triple bond can undergo addition reactions, and the terminal acidic proton can be removed to form a potent nucleophile.
Alkynes, like alkenes, undergo electrophilic addition reactions, though they are generally less reactive. ic.ac.uklibretexts.org The addition of hydrogen halides (HX) to a terminal alkyne like that in this compound would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon. libretexts.org
Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in aqueous acid, also follows Markovnikov's rule to initially form an enol, which then tautomerizes to the more stable methyl ketone. libretexts.orgkhanacademy.orglibretexts.org An alternative, anti-Markovnikov hydration can be achieved through hydroboration-oxidation, which would yield an aldehyde. libretexts.orglibretexts.org
The sp-hybridized carbons of the alkyne also render it susceptible to nucleophilic addition, particularly when activated by an electron-withdrawing group. msu.edu In the case of this compound, while the alkyne is not directly conjugated to the ester, intramolecular reactions or reactions with strong nucleophiles at the terminal position are conceivable.
A summary of potential addition reactions to the alkyne is presented below.
| Reaction | Reagents | Regioselectivity | Product |
| Hydrohalogenation | HX | Markovnikov | Geminal dihalide (with excess HX) |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone |
| Hydration (Anti-Markovnikov) | 1. BH₃-THF, 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |
The alkyne functionality is a versatile participant in cycloaddition reactions. One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". nih.govnih.govwikipedia.orgjetir.org In this reaction, the terminal alkyne of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.orgjetir.org This reaction is highly efficient and regiospecific. nih.govjetir.org
Alkynes can also participate in [2+2] cycloadditions with alkenes or other alkynes, often mediated by transition metals, to form cyclobutene (B1205218) or cyclobutadiene (B73232) derivatives, respectively. acs.org Annulation processes, where a new ring is formed, can also involve the alkyne moiety, leading to the construction of more complex cyclic systems. rsc.org
The proton on the terminal carbon of the alkyne is weakly acidic and can be deprotonated by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form an acetylide anion. msu.edu This acetylide is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions.
A notable example is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govmdpi.com This would allow for the attachment of an aryl or vinyl group to the terminus of the heptynoate chain.
The acetylide can also react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to extend the carbon chain. Furthermore, terminal alkynes can be directly cyanated using various reagents to produce cyanoalkynes. youtube.com
Ester Group Reactivity and Interconversions
The methyl ester moiety is a key functional group that can undergo a variety of transformations, most notably hydrolysis and transesterification. These reactions are fundamental in synthetic chemistry for modifying the ester or converting it into a carboxylic acid.
The conversion of the methyl ester in this compound to other esters (transesterification) or to its corresponding carboxylic acid (hydrolysis) can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism. masterorganicchemistry.commasterorganicchemistry.com
Base-Catalyzed/Promoted Mechanism (Saponification): Under basic conditions, such as in the presence of sodium hydroxide, the hydrolysis process is effectively irreversible. chemistrysteps.com The mechanism involves three key steps:
Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate. masterorganicchemistry.com
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group.
Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol, driving the reaction to completion. youtube.com An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.com
A similar mechanism applies to base-catalyzed transesterification, where an alkoxide (e.g., ethoxide, RO⁻) is the nucleophile instead of hydroxide. masterorganicchemistry.combyjus.com The process is an equilibrium that can be driven towards the desired product by using the corresponding alcohol as a solvent in large excess. wikipedia.org Studies on molecules containing both ester and alkyne functionalities have shown that transesterification can be successfully performed under basic conditions without affecting the alkyne group. researchgate.net
Acid-Catalyzed Mechanism: Acid-catalyzed hydrolysis is an equilibrium process and is essentially the reverse of Fischer esterification. chemistrysteps.com The mechanism proceeds through several reversible steps, often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation): masterorganicchemistry.com
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it more electrophilic. chemistrysteps.comyoutube.com
Nucleophilic Attack: A weak nucleophile, typically water, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. study.com
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.
Elimination: The protonated alkoxy group (methanol) is a good leaving group and is eliminated, reforming the carbonyl double bond. study.com
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.
To shift the equilibrium toward the carboxylic acid product, a large excess of water is used. chemistrysteps.com Acid-catalyzed transesterification follows the same mechanistic pattern, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com
| Reactant Alcohol | Catalyst Type | Expected Ester Product |
| Ethanol (C₂H₅OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-cyanohept-6-ynoate |
| Propan-1-ol (C₃H₇OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 2-cyanohept-6-ynoate |
| Benzyl alcohol (C₇H₈O) | Acid (e.g., H₂SO₄) | Benzyl 2-cyanohept-6-ynoate |
| tert-Butanol ((CH₃)₃COH) | Acid (e.g., H₂SO₄) | tert-Butyl 2-cyanohept-6-ynoate |
This interactive table illustrates the expected products from the transesterification of this compound with various alcohols under appropriate catalytic conditions.
The methyl ester group is not merely a passive component of the molecule; it is a versatile functional handle for further synthetic elaboration. ambujasolvex.com It serves as a crucial intermediate in the synthesis of other functional groups and can also function as a protecting group. nih.govresearchgate.net
The most direct transformation is its conversion to a carboxylic acid, which can then participate in a wide range of subsequent reactions. Beyond hydrolysis, the methyl ester can be converted directly into other functionalities. For example, reaction with amines (aminolysis) can produce amides, or reduction with powerful reducing agents like lithium aluminum hydride can yield the corresponding primary alcohol.
Moreover, the methyl ester can be used as a protecting group for the carboxylic acid functionality. researchgate.net This allows chemical modifications to be performed on other parts of the molecule, such as the terminal alkyne, without interference from the acidic proton of a carboxylic acid group. Once the desired transformations are complete, the methyl ester can be selectively removed under mild conditions to reveal the carboxylic acid. researchgate.net
| Reagent(s) | Product Functional Group | Notes |
| 1. NaOH (aq), Heat; 2. H₃O⁺ | Carboxylic Acid | Saponification followed by acidic workup. |
| R'NH₂, Heat | Amide | Aminolysis reaction. |
| 1. LiAlH₄; 2. H₂O | Primary Alcohol | Reduction of both ester and nitrile. |
| LiI, Ethyl Acetate | Carboxylic Acid | Mild, selective deprotection of the methyl ester. researchgate.net |
This interactive table summarizes key synthetic transformations of the methyl ester group in this compound, highlighting its utility as a synthetic intermediate.
Complex Cascade and Domino Reactions
The combination of an alkyne, a nitrile, and an ester within the same molecule makes this compound an ideal substrate for cascade (or domino) reactions. nih.gov These processes, which form multiple chemical bonds in a single operation, offer a highly efficient route to complex molecular architectures from simple starting materials. researchgate.net
The structure of this compound is well-suited for intramolecular cyclization cascades. Transition metal catalysis, particularly with palladium, gold, or silver, is a common strategy for initiating such sequences. nih.govacs.org For instance, a palladium-catalyzed process could initiate a cascade involving the alkyne and the active methylene (B1212753) carbon (the carbon bearing both the cyano and ester groups). acs.org
A plausible intramolecular cascade could proceed via:
Activation of the Alkyne: A metal catalyst (e.g., Au(I) or Pd(II)) coordinates to the terminal alkyne, making it more susceptible to nucleophilic attack.
Intramolecular Attack: The enolate formed by deprotonation of the α-carbon attacks the activated alkyne in an exo-dig or endo-dig fashion, forming a new carbocyclic ring.
Subsequent Reaction: The resulting organometallic intermediate could undergo further transformations like protonolysis or cross-coupling before demetallation, yielding a highly functionalized cyclic product.
Radical cascades are also possible, where a radical initiator could trigger the cyclization of the alkyne onto the cyano group, which is known to be a competent radical acceptor. rsc.org
Intermolecular cascades involving this compound could lead to the rapid assembly of complex acyclic or cyclic structures. The terminal alkyne is a particularly reactive handle for such transformations. mdpi.com For example, radical cascade reactions can be initiated by the addition of a radical species to the alkyne. researchgate.net This can be followed by further intermolecular or intramolecular steps to build complexity.
Another potential pathway is a metal-catalyzed hydrofunctionalization cascade. mdpi.com In this scenario, a nucleophile (H-Nu) adds across the alkyne, and the resulting vinyl-metal intermediate is trapped by an electrophile in the same pot, leading to difunctionalization of the alkyne. mdpi.com Given the presence of the electron-withdrawing cyano and ester groups, the resulting products could themselves be activated for subsequent Michael additions, enabling a domino sequence.
The mechanisms of complex cascade reactions, particularly those involving cyclizations of enyne-type systems, are often debated in terms of being concerted or stepwise. acs.orgnih.gov
A concerted mechanism involves a single transition state where all bond-forming and bond-breaking events occur simultaneously, although not necessarily to the same extent (an asynchronous process). acs.org
A stepwise mechanism proceeds through one or more distinct reactive intermediates, such as a diradical or a zwitterion, each step having its own transition state. nih.govyoutube.com
For a potential intramolecular cyclization of this compound, the distinction is crucial. For example, a thermal ene-type reaction would likely have a highly asynchronous concerted transition state. nih.gov However, a metal-catalyzed cyclization might proceed through a stepwise pathway involving distinct oxidative addition, carbometalation, and reductive elimination steps.
Computational studies and kinetic isotope effects are powerful tools for distinguishing between these pathways. acs.orgnih.gov In some cases, the energy surface may show that the stepwise and concerted pathways have merged, where a single rate-limiting transition state is followed by a potential energy surface that is downhill to either the final product or a very short-lived intermediate. nih.gov This "concerted transition state, stepwise mechanism" scenario highlights the complexity and challenges in definitively labeling such intricate reaction pathways. acs.orgnih.govnih.gov
Theoretical and Computational Analysis of Reaction Pathways
A comprehensive theoretical and computational investigation is crucial for predicting the reactivity of a molecule, understanding its reaction mechanisms, and identifying the most plausible transformation routes. Such analyses typically involve the use of quantum chemical methods to map out the potential energy surface of a reaction, locate transition states and intermediates, and calculate the associated energy barriers.
Currently, there are no published quantum chemical studies that specifically detail the transition states and intermediates involved in the reactions of this compound. This type of research would be invaluable for visualizing the geometric and electronic changes that occur as the molecule undergoes chemical transformations. By identifying the structures of transition states—the highest energy points along a reaction coordinate—and any intermediates—temporary species formed during a reaction—researchers can gain a fundamental understanding of how reactions proceed.
For a molecule like this compound, which possesses multiple reactive sites including a nitrile group, an ester, and an alkyne, quantum chemical studies could elucidate the regioselectivity and stereoselectivity of various potential reactions. For instance, such studies could predict whether a nucleophile would preferentially attack the carbon of the nitrile, the carbonyl carbon of the ester, or one of the sp-hybridized carbons of the alkyne.
In the absence of dedicated research, the energy profiles and reaction kinetics for reactions involving this compound are unknown. An energy profile graphically represents the energy of a chemical system as it progresses from reactants to products. The peaks on this profile correspond to the activation energies of the elementary steps, which are critical for determining the rate of a reaction.
Computational studies would allow for the construction of such profiles, providing quantitative data on the thermodynamics and kinetics of potential reaction pathways. For example, by calculating the activation energies for different competing reactions, it would be possible to predict which reaction is kinetically favored and will therefore be the major pathway under a given set of conditions. This information is essential for designing and optimizing synthetic routes that utilize this compound as a starting material or intermediate. The lack of this data currently limits the predictive understanding of its chemical behavior.
Spectroscopic Characterization and Computational Chemistry of Methyl 2 Cyanohept 6 Ynoate
Advanced Spectroscopic Methods for Structural Elucidation
Advanced spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and understanding the electronic environment of Methyl 2-cyanohept-6-ynoate.
NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative groups like the cyano and ester groups causing a downfield shift.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (CH₃-O-) | 3.8 - 3.9 | Singlet (s) | N/A |
| H2 (-CH(CN)-) | 3.6 - 3.8 | Triplet (t) | ~7 Hz |
| H3 (-CH₂-) | 1.8 - 2.0 | Multiplet (m) | - |
| H4 (-CH₂-) | 1.6 - 1.8 | Multiplet (m) | - |
| H5 (-CH₂-C≡) | 2.2 - 2.4 | Triplet of triplets (tt) or Multiplet (m) | ~7 Hz, ~2.5 Hz |
| H7 (≡C-H) | 2.0 - 2.1 | Triplet (t) | ~2.5 Hz |
Methyl Protons (H1): The three protons of the methyl ester group are expected to appear as a singlet in the range of 3.8-3.9 ppm due to the deshielding effect of the adjacent oxygen atom.
Methine Proton (H2): The single proton at the C2 position, being alpha to both a cyano and a carbonyl group, would be significantly deshielded and is predicted to appear as a triplet around 3.6-3.8 ppm, coupled to the adjacent methylene (B1212753) protons (H3).
Methylene Protons (H3, H4, H5): The three methylene groups would present as multiplets in the aliphatic region of the spectrum. The H5 protons, being adjacent to the alkyne, would likely appear further downfield (2.2-2.4 ppm) than H3 and H4 (1.6-2.0 ppm). The coupling between these protons would lead to complex splitting patterns.
Alkynyl Proton (H7): The terminal alkyne proton is expected to show a signal around 2.0-2.1 ppm. This signal would be a triplet due to long-range coupling with the H5 methylene protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. huji.ac.il The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH₃-O-) | 53 - 55 |
| C2 (-CH(CN)-) | 40 - 45 |
| C3 (-CH₂-) | 25 - 30 |
| C4 (-CH₂-) | 22 - 27 |
| C5 (-CH₂-C≡) | 18 - 23 |
| C6 (≡C-) | 80 - 85 |
| C7 (≡C-H) | 70 - 75 |
| C8 (C=O) | 165 - 170 |
| C9 (C≡N) | 115 - 120 |
Carbonyl Carbon (C8): The ester carbonyl carbon is expected to be the most downfield signal, typically in the 165-170 ppm range. libretexts.org
Cyano Carbon (C9): The carbon of the cyano group would appear around 115-120 ppm. libretexts.org
Alkynyl Carbons (C6, C7): The sp-hybridized carbons of the alkyne group are predicted to resonate in the 70-85 ppm region. libretexts.org The terminal carbon (C7) would likely be more shielded (upfield) than the internal carbon (C6).
Methyl Carbon (C1): The methyl ester carbon should appear around 53-55 ppm. docbrown.info
Methine Carbon (C2): The C2 carbon, attached to the electron-withdrawing cyano and carbonyl groups, is expected in the 40-45 ppm range.
Methylene Carbons (C3, C4, C5): These sp³-hybridized carbons would be found in the more upfield region of the spectrum, between 18 and 30 ppm.
2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. oxinst.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. epfl.ch For instance, a cross-peak would be expected between the H2 proton and the H3 protons, and between the H5 protons and the H7 proton, confirming their proximity in the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would definitively link each proton signal to its corresponding carbon signal (e.g., H1 to C1, H2 to C2).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methyl protons (H1) to the carbonyl carbon (C8) and from the H2 proton to the cyano carbon (C9) and the carbonyl carbon (C8).
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. sepscience.commt.com
Predicted IR and Raman Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| C≡N (Nitrile) | Stretching | 2240 - 2260 (Medium) | Weak |
| C=O (Ester) | Stretching | 1735 - 1750 (Strong) | Weak |
| C≡C-H (Terminal Alkyne) | C-H Stretching | 3250 - 3350 (Strong, Sharp) | Strong |
| C≡C (Alkyne) | Stretching | 2100 - 2140 (Weak to Medium) | Strong |
| C-H (sp³) | Stretching | 2850 - 3000 (Medium) | Medium |
| C-O (Ester) | Stretching | 1000 - 1300 (Strong) | Weak |
Nitrile (C≡N): A characteristic sharp, medium intensity absorption in the IR spectrum is expected around 2240-2260 cm⁻¹. This band would likely be weak in the Raman spectrum.
Ester (C=O): A strong absorption in the IR spectrum between 1735-1750 cm⁻¹ would be indicative of the ester carbonyl stretch.
Terminal Alkyne (C≡C-H): The terminal alkyne would give rise to two key signals: a strong, sharp C-H stretching band in the IR at approximately 3300 cm⁻¹, and a C≡C stretching band. e-bookshelf.de The C≡C stretch is often weak in the IR (around 2100-2140 cm⁻¹) but typically gives a strong signal in the Raman spectrum, illustrating the complementary nature of the two techniques. plus.ac.at
UV-Vis spectroscopy measures the electronic transitions within a molecule. mt.com The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. libretexts.org
For this compound, the primary chromophores are the ester carbonyl group (C=O) and the nitrile group (C≡N). The alkyne group (C≡C) also contributes to UV absorption.
n → π* Transitions: The lone pair electrons on the oxygen of the carbonyl group can be excited into the antibonding π* orbital of the C=O bond. This is a relatively low-energy transition and is expected to result in a weak absorption band in the UV region, likely around 200-220 nm.
π → π* Transitions: The electrons in the π orbitals of the C=O, C≡N, and C≡C bonds can be excited to their corresponding π* antibonding orbitals. These transitions are of higher energy and would result in strong absorptions at shorter wavelengths, likely below 200 nm.
Lack of Publicly Available Research Data Precludes Article Generation
Following a comprehensive search of scientific literature and databases for dedicated computational chemistry studies on This compound , it has been determined that there is no publicly available research that specifically addresses the detailed theoretical investigations as outlined in the user's request.
The user's instructions required a thorough and scientifically accurate article focusing on several key areas of computational chemistry for this specific compound, including:
Density Functional Theory (DFT) Studies:
Geometry Optimization and Conformational Analysis
Calculation of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
Quantum Chemical Descriptors and Reactivity Indices:
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Molecular Electrostatic Potential (MEP) Mapping
The generation of this content, particularly the inclusion of mandatory data tables and detailed research findings, is entirely contingent on the existence of published studies that have performed these specific analyses on this compound.
Despite extensive searches using targeted keywords such as "this compound" DFT study, "this compound" computational chemistry, "this compound" HOMO-LUMO analysis, and other related queries, no specific scholarly articles containing the required data were identified. The search results yielded general information about the computational methods themselves but lacked any application or results for the target molecule.
Without access to primary research literature detailing these computational investigations for this compound, it is impossible to generate an article that is scientifically accurate, authoritative, and meets the specific content requirements of the user's prompt. Creating such an article would require fabricating data, which would be scientifically unsound and misleading.
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Computational Chemistry and Theoretical Investigations
Quantum Chemical Descriptors and Reactivity Indices
Natural Bond Orbital (NBO) and Reduced Density Gradient (RDG) Analysis
Natural Bond Orbital (NBO) and Reduced Density Gradient (RDG) analyses are computational methods used to analyze the electron density of a molecule, providing insights into bonding, charge distribution, and non-covalent interactions. numberanalytics.comresearchgate.net
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. numberanalytics.comuni-muenchen.de This method allows for a quantitative description of the electron density in terms of localized bonding and antibonding orbitals.
Key information derived from NBO analysis includes:
Lewis Structure Description: It evaluates the quality of a single Lewis structure representation of the molecule. uni-muenchen.de
Hybridization and Bonding: It determines the hybridization of atomic orbitals involved in forming bonds and describes the polarization of these bonds. researchgate.net
Charge Distribution: The Natural Population Analysis (NPA) within NBO provides a more robust method for assigning partial charges to atoms than other methods like Mulliken population analysis. uni-muenchen.de
Intramolecular Interactions: NBO analysis can quantify the stabilization energies associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These "hyperconjugative" interactions are crucial for understanding molecular stability and reactivity. nih.gov
For this compound, an NBO analysis would be expected to reveal significant polarization in the C-O, C=O, and C≡N bonds due to the differences in electronegativity. It would also quantify delocalization effects, such as the interaction between the π-system of the alkyne and adjacent σ-bonds. While specific research on this compound is not available, a hypothetical table of NBO analysis results is presented below to illustrate the type of data obtained.
Table 1: Illustrative NBO Analysis for a Key Interaction in this compound This table is a hypothetical representation of NBO output for educational purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| π(C6-C7) | σ*(C5-H) | ~1.5 | π → σ* |
| LP(1) O(carbonyl) | π*(C≡N) | ~0.8 | n → π* |
E(2) represents the stabilization energy from the donor-acceptor interaction.
Reduced Density Gradient (RDG) Analysis
RDG analysis is a computational technique used to visualize and characterize weak, non-covalent interactions (NCIs) within and between molecules. researchgate.netphyschemres.org It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The reduced density gradient, s(r), is a function that helps identify regions of space where non-covalent interactions are significant. q-chem.com
By plotting s(r) against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density, different types of interactions can be distinguished:
Attractive Interactions (e.g., Hydrogen Bonds): Characterized by low s(r) values and negative values of sign(λ₂)ρ.
van der Waals Interactions: Occur at low s(r) and near-zero values of sign(λ₂)ρ. chemrxiv.org
Repulsive Interactions (Steric Clashes): Found at low s(r) and positive values of sign(λ₂)ρ. chemrxiv.org
For a molecule like this compound, RDG analysis could reveal intramolecular hydrogen bonds, such as weak C-H···O or C-H···N interactions, and van der Waals interactions between different parts of the aliphatic chain. This provides a visual map of the forces that influence the molecule's preferred conformation.
Ab Initio and Semi-Empirical Methods for Electronic Structure
The electronic structure of a molecule describes the arrangement and energies of its electrons. northwestern.edu Computational methods to determine electronic structure can be broadly categorized into ab initio and semi-empirical methods. dtic.mil
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods solve the electronic Schrödinger equation without using experimental data for parametrization, relying only on fundamental physical constants. northwestern.edudtic.mil These methods are systematically improvable by using more flexible basis sets and higher levels of theory to account for electron correlation.
Common ab initio methods include:
Hartree-Fock (HF) Theory: A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation. dtic.mil
Møller-Plesset Perturbation Theory (e.g., MP2): Adds electron correlation to the HF result through perturbation theory.
Coupled Cluster Theory (e.g., CCSD(T)): A highly accurate method often considered the "gold standard" for small to medium-sized molecules. arxiv.org
Density Functional Theory (DFT): A widely used method that calculates the electronic energy based on the electron density rather than the wavefunction. While technically not purely ab initio due to the approximate nature of the exchange-correlation functional, it is often grouped with them. B3LYP is a popular hybrid functional. shd-pub.org.rs
For this compound, ab initio calculations would be used to accurately determine its geometry, vibrational frequencies, and thermochemical properties like the heat of formation. arxiv.org
Semi-Empirical Methods
Semi-empirical methods are based on the same quantum mechanical formalism as Hartree-Fock theory but introduce approximations and use parameters derived from experimental data to simplify the calculations. dtic.milwikipedia.org These methods are computationally much faster than ab initio methods, allowing for the study of larger molecular systems.
Examples of semi-empirical methods include:
MNDO (Modified Neglect of Diatomic Overlap): One of the earlier methods developed by Dewar's group. wikipedia.org
AM1 (Austin Model 1): An improvement upon MNDO with better treatment of hydrogen bonds.
PM3 (Parametric Method 3): A re-parameterization of AM1, often providing better results for a wider range of molecules. wikipedia.org
While less accurate than ab initio methods, semi-empirical calculations can provide valuable qualitative insights and are useful for initial explorations of molecular properties or for systems too large for more rigorous methods. nih.gov
Table 2: Comparison of Ab Initio and Semi-Empirical Methods
| Feature | Ab Initio Methods | Semi-Empirical Methods |
|---|---|---|
| Basis | Solves Schrödinger equation from first principles. northwestern.edu | Uses approximations and empirical parameters. dtic.mil |
| Accuracy | High, systematically improvable. arxiv.org | Lower, dependent on parameterization. nih.gov |
| Computational Cost | High, scales poorly with system size. | Low, allows for larger systems. |
| Typical Use Case | Accurate properties for small molecules, benchmarking. | Large molecules, initial conformational searches. |
Computational Studies on Intermolecular Interactions
Computational chemistry is an essential tool for studying the non-covalent forces that govern how molecules interact with each other. theochem.nl These interactions are critical in determining the physical properties of substances in condensed phases and their behavior in biological systems. nih.gov
For this compound, intermolecular interactions would define its properties such as boiling point, solubility, and how it packs in a crystal lattice. The key functional groups—ester, nitrile, and alkyne—can all participate in specific intermolecular interactions.
Computational studies can quantify the strength and nature of these interactions:
Hydrogen Bonding: Although lacking strong hydrogen bond donors, the oxygen and nitrogen atoms in this compound can act as hydrogen bond acceptors for other molecules. Weak C-H···O and C-H···N hydrogen bonds are also possible. nih.gov
Dipole-Dipole Interactions: The polar ester and nitrile groups create a significant molecular dipole moment, leading to strong dipole-dipole interactions that would be a major cohesive force.
van der Waals Forces: These dispersion forces are present between all molecules and would be significant for the aliphatic chain of the molecule. nih.gov
π-Interactions: The alkyne and nitrile π-systems can participate in interactions with other π-systems or with polar groups.
Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This provides a detailed understanding of the origin of the intermolecular attraction. theochem.nl While specific studies on this compound are unavailable, research on similar molecules like α,β-unsaturated esters has shown how computational methods can correlate interaction energies with spectroscopic observations. uc.pt Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in crystal structures. scirp.org
Advanced Applications and Broader Research Impact in Organic Synthesis
Methyl 2-cyanohept-6-ynoate as a Versatile Synthetic Intermediate
The dual reactivity of this compound makes it a powerful tool in the hands of synthetic chemists. The terminal alkyne provides a handle for additions and coupling reactions, while the active methylene (B1212753) group adjacent to the cyano and ester functions is primed for nucleophilic attacks and cyclizations.
This compound and its analogues are valuable building blocks for creating intricate molecular frameworks through palladium-catalyzed reactions. rsc.orgrsc.org A notable application is a tandem process that involves the intramolecular addition of the active methylene group to the alkyne, which is activated by a palladium(II) complex. This is followed by a cross-coupling reaction with various aryl or heteroaryl halides. rsc.orgrsc.org
This methodology facilitates the construction of substituted cyclic systems, such as cyclopentenes, which are common motifs in complex molecules. rsc.org The reaction proceeds through a proposed catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by intramolecular nucleophilic addition to the Pd(II)-activated alkyne, and concluding with reductive elimination to yield the final product and regenerate the catalyst. rsc.orgrsc.org The process is highly tolerant of various functional groups, including unprotected hydroxyl (–OH) and amino (–NH2) groups, as well as enolizable ketones and heterocyclic structures. rsc.org The strategic placement of the alkyne and the active methylene group within the same molecule is key to the efficiency of these complex cyclization cascades. rsc.org
Table 1: Examples of Complex Structures Synthesized via Palladium-Catalyzed Cyclization of Alkyne Precursors This table is illustrative of the types of molecular architectures accessible through methods applicable to this compound and its analogues, as described in the literature.
| Precursor Type | Catalytic Method | Resulting Architecture | Reference |
|---|---|---|---|
| Acetylenic β-ketoesters | Tandem Pd-catalyzed intramolecular addition and cross-coupling | Substituted Furan Systems | rsc.org |
| Propargylmalonates | Pd-catalyzed cyclization/coupling protocol | Substituted Cyclopropanes | rsc.org |
| Alkyne-tethered Cyanoacetates | Tandem Pd-catalyzed 5-exo-dig cyclization and cross-coupling | Substituted Cyclopentenes | rsc.orgrsc.org |
The synthesis of natural products is a significant driver for the development of new synthetic methods in organic chemistry. rroij.com While direct total synthesis using this compound is not explicitly detailed in the provided literature, the compound serves as an ideal precursor for methodologies applicable to this field. The ability to construct complex carbocyclic and heterocyclic scaffolds, as demonstrated in palladium-catalyzed reactions, is fundamental to assembling the core structures of many natural products. rsc.orgrroij.com
For instance, catalytic reactions that form carbon-carbon bonds from functionalized alkynes are crucial steps in many synthetic routes. rsc.org The transformations enabled by this compound, such as intramolecular cyclizations to form five-membered rings, provide access to key intermediates required for more elaborate natural product frameworks. rsc.orgrsc.org The development of such synthetic strategies, often aimed at creating challenging targets, is a primary focus of modern natural product synthesis. rroij.com
Role in Polymer Chemistry and Materials Science
The incorporation of polar functional groups into non-polar polymer backbones, like polyethylene (B3416737), is a major challenge in polymer science. It can significantly enhance material properties, but the polar groups often poison the transition-metal catalysts used in coordination polymerization. chemrxiv.orgresearcher.life Research on monomers similar to this compound has revealed a path to circumvent these issues.
A groundbreaking approach involves the radical polymerization of α-olefins like methyl 2-cyanohept-6-enoate, the alkene analogue of the subject compound. chemrxiv.orgresearchgate.net This strategy utilizes a "switchable remote hydrogen atom or group transfer" mechanism, which allows for the creation of sequence-defined carbon-chain polyolefins. chemrxiv.orgresearchgate.net Specifically, in the case of a monomer with a cyano group, the polymerization can proceed via a 1,5-cyano transfer, resulting in a polymer with an ABC sequence. This is analogous to a terpolymer of ethylene, acrylonitrile, and a disubstituted ethylene, a structure that is difficult to achieve with conventional methods. chemrxiv.org
Research on the homopolymerization of methyl 2-cyanohept-6-enoate using azobis(isobutyronitrile) (AIBN) as an initiator has demonstrated the feasibility of this approach, yielding polymers with controlled molecular weights and properties. chemrxiv.org
Table 2: Polymerization of Methyl 2-cyanohept-6-enoate (M1) under Various Conditions Data adapted from a study on switchable radical polymerization. chemrxiv.org
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Mn (kg/mol) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | 65 | 12 | 55 | 11.2 | 1.57 |
| 10 | 100 | 18 | 79 | 16.5 | 1.61 |
| 11 | 100 | 24 | 90 | 17.3 | 1.63 |
| 12 | 110 | 24 | 90 | 18.1 | 1.65 |
| 13 | 120 | 24 | 96 | 18.6 | 1.68 |
The functionalized polyolefins derived from these cyano-containing monomers have shown significant promise in materials science, particularly for energy storage applications. researcher.liferesearchgate.net The resulting polymer, such as poly(ethyl 2-cyanohept-6-enoate), has been successfully used as an interphase layer material in anode-free lithium metal batteries. chemrxiv.orgresearchgate.netresearcher.life
The solid-electrolyte interphase (SEI) is a critical component that forms on the anode surface and governs the stability, efficiency, and lifespan of lithium-ion batteries. nih.gov An ideal SEI should be ionically conductive but electronically insulating. nih.gov The introduction of polar groups, like the cyano functionality, into the polymer used for the interphase layer can enhance its performance. researchgate.net These polar polymers can promote Li+ absorption and desolvation and enable faster ion transport. researchgate.net The use of poly(ethyl 2-cyanohept-6-enoate) as an artificial interphase has been shown to effectively improve the cycling stability of anode-free lithium metal batteries, highlighting its potential for next-generation energy storage devices. researcher.liferesearchgate.netresearchgate.net
Catalytic Applications and Method Development
While this compound is not itself a catalyst, it is a key substrate in the development of new catalytic methods. Palladium complexes, in particular, have been used to pioneer novel transformations involving this compound and its analogues. rsc.orgrsc.org
The development of a tandem palladium-catalyzed intramolecular addition followed by cross-coupling represents a significant advancement in synthetic methodology. rsc.orgrsc.org This process showcases the power of using a single metal complex to catalyze a sequence of distinct transformations. rsc.org The ability of palladium to cycle between different oxidation states (e.g., Pd(0)/Pd(II)) and act as a carbophilic Lewis acid is central to this versatility. rsc.orgrsc.org The method provides an efficient and mild route to complex molecules that are otherwise difficult to synthesize, demonstrating excellent functional group tolerance. rsc.org Mechanistic studies indicate that the 5-exo-dig cyclization is the rate-limiting step in this catalytic cycle, providing valuable insight for future reaction design and optimization. rsc.org
Substrate for Novel Catalytic Transformations
The reactivity of this compound is primarily centered around its terminal alkyne and the active methylene group (the carbon atom bonded to both the cyano and ester groups). This dual functionality enables its participation in a variety of novel catalytic transformations, particularly tandem or cascade reactions where multiple bonds are formed in a single operation. Such processes are highly sought after for their efficiency and elegance in building molecular complexity.
Palladium catalysis, a cornerstone of modern cross-coupling chemistry, offers significant potential for this substrate. rsc.org Researchers have developed efficient protocols for tandem palladium-catalyzed intramolecular additions of active methylene compounds to alkynes, followed by cross-coupling. rsc.org Applying this methodology to this compound could lead to the synthesis of functionalized cyclopentane (B165970) derivatives. The catalytic cycle would likely involve the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by intramolecular nucleophilic addition of the enolized cyanoacetate (B8463686) moiety to the palladium-activated alkyne, and concluding with reductive elimination to furnish the product and regenerate the catalyst. rsc.org
Furthermore, the terminal alkyne is a versatile handle for various metal-catalyzed reactions, including copper-catalyzed azide-alkyne cycloadditions (CuAAC), Sonogashira couplings, and gold-catalyzed cyclizations. These reactions could be employed to introduce further complexity and build diverse molecular scaffolds. For instance, gold-catalyzed heterocyclization reactions are known to efficiently produce various nitrogen heterocycles. organic-chemistry.org
The following table illustrates hypothetical, yet chemically plausible, catalytic transformations using this compound as a starting material to generate diverse heterocyclic systems, a class of compounds of high interest in medicinal chemistry. rsc.orgnih.gov
| Catalyst/Reagent | Reaction Type | Potential Product Class | Significance |
|---|---|---|---|
| Pd(OAc)₂, XPhos, K₃PO₄, Ar-Br | Tandem Intramolecular Addition/Cross-Coupling | Substituted Benzylidenecyclopentanes | Forms two C-C bonds in one pot, building a functionalized carbocycle. rsc.org |
| AuCl₃ or other Au(I)/Au(III) salts | Intramolecular Hydroamination/Cyclization | Dihydropyridine derivatives | Direct synthesis of nitrogen heterocycles from the acyclic precursor. organic-chemistry.org |
| CuSO₄·5H₂O, Sodium Ascorbate, Organic Azide (B81097) (R-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole derivatives | Highly efficient and regioselective "click" reaction for creating complex linkers or pharmacophores. warwick.ac.uk |
| Rh(I) or Ru(II) complexes | [2+2+2] Cycloaddition with other alkynes | Substituted Benzene derivatives | Rapid construction of complex aromatic systems. |
Contribution to Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.com The use of substrates like this compound in well-designed synthetic routes can align with several of these principles.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Tandem and domino reactions starting from this compound are inherently atom-economical. For example, an intramolecular cyclization utilizes all atoms of the parent molecule to construct a new ring system, generating little to no waste. acs.org
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org As outlined in the previous section, the most powerful transformations of this substrate rely on catalytic amounts of transition metals like palladium, gold, or copper. Catalysts are effective in small amounts and can carry out a reaction many times, minimizing waste compared to stoichiometric reagents which are used in excess and perform the reaction only once. tradebe.comacs.org
Safer Solvents and Auxiliaries : Recent trends in green chemistry emphasize replacing hazardous organic solvents with more environmentally benign alternatives like water, polyethylene glycol (PEG), or bio-based solvents such as 2-Methyltetrahydrofuran (2-MeTHF). mdpi.comjddhs.commdpi.com Future research involving this compound should focus on adapting its catalytic transformations to these greener solvent systems. mdpi.com
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes the energy footprint of a chemical process. gctlc.org The development of highly active catalysts could enable the transformations of this compound to proceed under milder, more energy-efficient conditions. gctlc.org Additionally, techniques like microwave-assisted synthesis can often reduce reaction times and energy consumption. jddhs.com
Future Research Directions for this compound Derivatives
While the potential of this compound is clear, significant research is still required to fully exploit its synthetic utility. Future work will likely focus on expanding its reaction scope and integrating its use into modern, automated synthesis platforms.
Exploration of New Reactivity Modes and Catalytic Cycles
The development of novel catalytic systems is crucial for uncovering new reactivity patterns. For this compound, this could involve:
Combined Catalysis : This strategy integrates two or more catalytic cycles to achieve transformations that are not possible with a single catalyst. nih.gov One could envision a dual catalytic system where one catalyst activates the alkyne for nucleophilic attack while a second catalyst facilitates a subsequent, unrelated transformation at another part of the molecule.
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. beilstein-journals.org This could open up entirely new reaction pathways for this compound, potentially involving radical cyclizations or cross-couplings that are complementary to traditional two-electron pathways. The reactivity of amine radical cations, for example, has been harnessed to create complex nitrogen heterocycles. beilstein-journals.org
New Catalytic Cycles : While Pd(0)/Pd(II) cycles are common, exploring other catalytic manifolds like Pd(II)/Pd(IV) could lead to new C-H activation or cross-coupling reactions. nih.gov Establishing new catalytic cycles is a fundamental challenge but offers the reward of discovering unprecedented chemical reactions. nih.gov
Integration into High-Throughput Synthesis and Automation
Modern drug discovery and materials science rely on the rapid synthesis and screening of large numbers of compounds. drugtargetreview.com High-throughput experimentation (HTE) and automated synthesis platforms are essential tools in this endeavor. drugtargetreview.comnovalix.com
The structure of this compound is well-suited for these technologies. It can serve as a common core from which diverse libraries of compounds can be generated. For example, an automated synthesis platform could perform a series of different catalytic reactions in parallel in a 96-well plate format, using the alkyne or active methylene group as a reactive handle. novalix.com
HTE can be used to rapidly optimize reaction conditions for any given transformation of the substrate. rsc.org By systematically varying catalysts, ligands, solvents, and temperatures, researchers can quickly identify the optimal conditions for synthesizing a desired product, a process that would be prohibitively time-consuming if performed manually. novalix.comrsc.org The combination of automated synthesis and HTE has the potential to dramatically accelerate the discovery of new bioactive molecules derived from this compound. nih.govmdpi.com
The following table provides a hypothetical example of a high-throughput experiment designed to optimize a palladium-catalyzed cyclization/cross-coupling reaction.
| Well | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| A1 | Pd(OAc)₂ (2%) | XPhos | K₃PO₄ | DMF | 50 | Data |
| A2 | Pd₂(dba)₃ (1%) | XPhos | K₃PO₄ | DMF | 50 | Data |
| B1 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | DMF | 50 | Data |
| B2 | Pd(OAc)₂ (2%) | XPhos | Cs₂CO₃ | DMF | 50 | Data |
| C1 | Pd(OAc)₂ (2%) | XPhos | K₃PO₄ | Dioxane | 80 | Data |
| ... (and so on for 96 wells) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-cyanohept-6-ynoate, and what experimental factors influence yield optimization?
- Methodological Answer : The synthesis typically involves cyanoalkylation of hept-6-ynoic acid derivatives followed by esterification. Key factors include:
- Catalyst selection : Use of palladium or copper catalysts for alkyne functionalization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but may require rigorous drying to avoid hydrolysis .
- Temperature control : Optimal yields are achieved at 60–80°C, balancing reaction rate and side-product formation .
- Yield optimization : Employ Design of Experiments (DOE) to statistically evaluate interactions between variables (e.g., catalyst loading, stoichiometry) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Analyze and NMR to confirm cyano (δ ~110–120 ppm) and ester (δ ~165–175 ppm) groups .
- GC-MS/HPLC : Quantify purity (>95%) and detect trace impurities from incomplete reactions .
- Melting point analysis : Not applicable (liquid at RT), but refractive index or density measurements can supplement characterization .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound (e.g., anomalous NMR shifts)?
- Methodological Answer :
- Variable testing : Re-run spectra under controlled conditions (dry solvent, inert atmosphere) to exclude moisture/oxygen interference .
- Comparative analysis : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) to identify discrepancies .
- Dynamic effects : Investigate temperature-dependent NMR to assess conformational equilibria or rotameric states .
Q. How can the reactivity of this compound in [2+2] cycloadditions be systematically studied?
- Methodological Answer :
- Substrate screening : Test diverse dienophiles (e.g., tetrazines) under photochemical or thermal conditions .
- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates and identify intermediates .
- Mechanistic validation : Isotopic labeling (e.g., -labeled alkyne) to trace bond formation via -NMR .
Q. What computational approaches predict the regioselectivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT modeling : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (LUMO distribution) .
- Molecular dynamics (MD) : Simulate solvent effects on transition-state geometries .
- Validation : Compare computational results with experimental outcomes (e.g., HPLC-monitored reaction pathways) .
Data Analysis and Reporting Guidelines
Q. How should researchers design tables to present conflicting synthetic yield data for this compound?
- Methodological Answer :
- Standardized format : Include columns for reaction conditions (catalyst, solvent, temperature), observed yield, and reproducibility metrics (standard deviation across triplicates) .
- Example Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 78 ± 3 | 96 |
| CuI | THF | 60 | 65 ± 5 | 92 |
Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
